molecular formula C30H48O3 B1149141 3-Hydroxylanost-9(11),24-dien-26-oic acid CAS No. 129724-83-0

3-Hydroxylanost-9(11),24-dien-26-oic acid

Cat. No. B1149141
CAS RN: 129724-83-0
M. Wt: 456.70032
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxylanost-9(11),24-dien-26-oic acid” is a lanostane triterpenoid . It has been isolated from mycelial cultures of the basidiomycete Ganoderma australe . This compound is also known as Isoanwuweizic acid .

Scientific Research Applications

Biosynthesis in Heterologous Hosts

The compound is a type of ganoderic acid (GA), which is a group of highly oxygenated lanostane-type triterpenoids . These GAs are traditionally derived from the medicinal mushroom Ganoderma lucidum . However, due to the difficulty in genetic manipulation, low yield, and slow growth of G. lucidum, biosynthesis of GAs in a heterologous host like Saccharomyces cerevisiae is a promising alternative for their efficient production .

Production of Other GAs

3-Hydroxylanost-9(11),24-dien-26-oic acid (HLDOA) can be used as a precursor for the biosynthesis of other GAs . For example, the expression of CYP5150L8 from Ganoderma lucidum in Saccharomyces cerevisiae can lead to the production of HLDOA . This HLDOA can then undergo post-modification to biosynthesize other GAs .

Discovery of New GAs

The study of 3-Hydroxylanost-9(11),24-dien-26-oic acid can lead to the discovery of new GAs . For instance, the oxidation of HLDOA by CYP5139G1, another P450 from G. lucidum, results in the formation of a new GA, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) .

Improvement of GA Production

The production of 3-Hydroxylanost-9(11),24-dien-26-oic acid can be improved by adjusting the dosage of antibiotics to manipulate the copy number of plasmids harboring the genes responsible for its biosynthesis . This strategy has been shown to significantly improve the production of DHLDOA .

Antitumor Activity

GAs, including 3-Hydroxylanost-9(11),24-dien-26-oic acid, are known for their significant pharmacological activities, such as antitumor and anti-metastasis effects . In fact, DHLDOA, which is derived from HLDOA, has been found to be effective against non-small cell lung cancer .

Low Toxicity to Normal Cells

While 3-Hydroxylanost-9(11),24-dien-26-oic acid and its derivatives have antitumor activity, they have low toxicity to normal cells . This makes them potential candidates for cancer treatment .

properties

IUPAC Name

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRXJKGUEOMVRD-ARLMZJGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxylanost-9(11),24-dien-26-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.